molecular formula C10H13F2N5 B11744123 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11744123
M. Wt: 241.24 g/mol
InChI Key: IAEIPEGVEXXGQY-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production methods for this compound may involve the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester . This process includes acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water. The ring closure reaction is promoted by reacting alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various types of reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome, but they often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of a difluoromethyl group and a pyrazole ring. This combination enhances its biological activity and stability, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13F2N5/c1-2-16-7-8(6-14-16)5-13-9-3-4-17(15-9)10(11)12/h3-4,6-7,10H,2,5H2,1H3,(H,13,15)

InChI Key

IAEIPEGVEXXGQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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